An In-depth Technical Guide to the Physicochemical Characteristics of Monobutyl Itaconate
An In-depth Technical Guide to the Physicochemical Characteristics of Monobutyl Itaconate
Introduction: Unveiling Monobutyl Itaconate, a Molecule of Growing Significance
Monobutyl itaconate (MBI) is an organic compound that has garnered increasing interest within the scientific community, particularly in the realms of polymer chemistry and drug development. As a monoester derivative of itaconic acid, a bio-based dicarboxylic acid, MBI presents a unique combination of functionalities: a polymerizable vinyl group, a free carboxylic acid, and an ester moiety. This trifecta of reactive sites makes it a versatile building block for the synthesis of functional polymers and a promising candidate for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of monobutyl itaconate. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental properties that govern the behavior and applicability of MBI. By synthesizing technical data with practical insights, this guide aims to be an essential resource for anyone working with or considering the use of this multifaceted molecule.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its successful application. This section details the key physical constants of monobutyl itaconate, presented in a clear and accessible format.
General Properties
| Property | Value | Source(s) |
| Chemical Name | 3-butoxycarbonylbut-3-enoic acid | [1] |
| Synonyms | Itaconic acid mono-n-butyl ester, β-Butyl Itaconate, 4-Butyl Methylenesuccinate | [2][3] |
| CAS Number | 6439-57-2 | [1] |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid or powder | [2] |
Thermal Properties
The thermal behavior of monobutyl itaconate is a critical consideration for its storage, handling, and processing, particularly in polymerization reactions.
| Property | Value | Notes | Source(s) |
| Melting Point | 32-35 °C | The reported melting point varies slightly between sources. This range represents the most commonly cited values. | [4][5] |
| Boiling Point | 82 °C at 0.2 Torr | Boiling point is reported at reduced pressure due to the potential for decomposition at atmospheric pressure. | [5] |
| Thermal Stability | Decomposes at elevated temperatures. The thermal degradation of poly(itaconates) is complex and can involve depolymerization and side-chain scission. | The stability of the monomer itself is a precursor to the stability of its polymers. | [6] |
Acidity
The presence of a carboxylic acid group imparts acidic properties to monobutyl itaconate, which is a key feature influencing its reactivity and solubility.
| Property | Value | Method |
| pKa | 3.84 ± 0.11 | Predicted |
This predicted pKa value suggests that monobutyl itaconate is a weak to moderately strong organic acid, a characteristic that is crucial for its behavior in biological systems and in acid-base catalyzed reactions.
Solubility Profile
The solubility of monobutyl itaconate in various solvents is a fundamental parameter for its use in synthesis, formulation, and biological studies. While quantitative data is sparse in the literature, a qualitative solubility profile can be constructed. For a related compound, 4-octyl itaconate, the solubility in ethanol, DMSO, and dimethyl formamide is approximately 30 mg/mL[7]. It is expected that monobutyl itaconate, being more polar, would exhibit higher solubility in polar organic solvents.
| Solvent | Solubility | Polarity Index |
| Water | Sparingly soluble | 10.2 |
| Methanol | Soluble | 5.1 |
| Ethanol | Soluble | 4.3 |
| Acetone | Soluble | 4.3 |
| Ethyl Acetate | Soluble | 4.4 |
| Dichloromethane | Soluble | 3.1 |
| Chloroform | Soluble | 4.1 |
| Toluene | Soluble | 2.4 |
| Hexane | Insoluble | 0.1 |
| Dimethyl Sulfoxide (DMSO) | Soluble | 7.2 |
| Dimethylformamide (DMF) | Soluble | 6.4 |
This table is a qualitative assessment based on the principles of "like dissolves like" and available data for similar compounds.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of monobutyl itaconate. This section provides an interpretation of the key spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of monobutyl itaconate provides a detailed map of the proton environments within the molecule.
Caption: Chemical structure of Monobutyl Itaconate.
Expected ¹H NMR Chemical Shifts and Multiplicities:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -COOH | ~10-12 | Broad singlet | 1H | Carboxylic acid proton |
| =CH₂ | ~6.3 | Singlet | 1H | Vinylic proton (a) |
| =CH₂ | ~5.8 | Singlet | 1H | Vinylic proton (b) |
| -O-CH₂- | ~4.1 | Triplet | 2H | Methylene protons of butyl group adjacent to ester oxygen |
| -CH₂- | ~3.3 | Singlet | 2H | Methylene protons adjacent to the carboxylic acid and vinyl group |
| -CH₂- | ~1.6 | Multiplet | 2H | Methylene protons of butyl group |
| -CH₂- | ~1.4 | Multiplet | 2H | Methylene protons of butyl group |
| -CH₃ | ~0.9 | Triplet | 3H | Methyl protons of butyl group |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Expected ¹³C NMR Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C=O (acid) | ~175 | Carboxylic acid carbonyl |
| C=O (ester) | ~170 | Ester carbonyl |
| =C< | ~135 | Quaternary vinylic carbon |
| =CH₂ | ~128 | Methylene vinylic carbon |
| -O-CH₂- | ~65 | Methylene carbon of butyl group adjacent to ester oxygen |
| -CH₂- | ~38 | Methylene carbon adjacent to the carboxylic acid and vinyl group |
| -CH₂- | ~30 | Methylene carbon of butyl group |
| -CH₂- | ~19 | Methylene carbon of butyl group |
| -CH₃ | ~13 | Methyl carbon of butyl group |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in monobutyl itaconate.
Key FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| ~2960, ~2870 | Medium | C-H stretch of alkyl groups |
| ~1720 | Strong | C=O stretch of the ester carbonyl |
| ~1700 | Strong | C=O stretch of the carboxylic acid carbonyl |
| ~1640 | Medium | C=C stretch of the vinyl group |
| ~1200 | Strong | C-O stretch of the ester |
The presence of two distinct carbonyl peaks and a broad O-H stretch are characteristic features of the FTIR spectrum of monobutyl itaconate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of monobutyl itaconate, aiding in its structural confirmation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 186
-
Loss of butoxy group (-OC₄H₉): m/z = 113
-
Loss of butene (-C₄H₈) via McLafferty rearrangement: m/z = 130
-
Butyl cation (C₄H₉⁺): m/z = 57
-
Loss of COOH: m/z = 141
-
Loss of COOC₄H₉: m/z = 85
Chemical Reactivity and Stability
The chemical behavior of monobutyl itaconate is dictated by its three primary functional groups: the carbon-carbon double bond, the carboxylic acid, and the ester.
Reactivity of the α,β-Unsaturated System
The vinyl group in monobutyl itaconate is activated by the adjacent ester group, making it susceptible to a variety of addition reactions.
-
Polymerization: Monobutyl itaconate can undergo free-radical polymerization to form functional polymers. The presence of the carboxylic acid group in the polymer backbone imparts hydrophilicity and provides sites for further modification.
-
Michael Addition: The electron-withdrawing nature of the ester makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack in a Michael addition reaction[8][9][10][11]. This allows for the introduction of a wide range of functional groups.
Caption: Key reaction pathways of Monobutyl Itaconate.
Reactivity of the Carboxylic Acid
The carboxylic acid moiety provides a handle for various chemical transformations:
-
Esterification: The carboxylic acid can be further esterified with another alcohol in the presence of an acid catalyst to form a diester of itaconic acid[12].
-
Amide Formation: Reaction with amines, typically in the presence of a coupling agent, leads to the formation of amides.
-
Salt Formation: As an acid, it will react with bases to form carboxylate salts, which can significantly alter its solubility and biological activity.
Stability Profile
-
pH Stability: Esters are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is pH-dependent, being slowest at a neutral pH. In biological systems, esterases can catalyze the hydrolysis of the butyl ester to release itaconic acid[7][13].
-
Thermal Stability: As mentioned earlier, monobutyl itaconate and its polymers can degrade at high temperatures[6]. The degradation pathways are complex and can involve depolymerization and elimination of the ester group.
-
Photostability: The α,β-unsaturated carbonyl system may be susceptible to photochemical reactions, and therefore, protection from light is recommended for long-term storage.
Experimental Protocols
This section provides standardized, step-by-step methodologies for the determination of key physicochemical properties of monobutyl itaconate.
Determination of Melting Point
Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which the solid transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the monobutyl itaconate sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the bottom of the tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (around 20 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
Caption: Workflow for determining the melting point of a solid.
Determination of Solubility
Principle: The equilibrium solubility is determined by agitating an excess of the solid in a solvent at a constant temperature until the solution is saturated, followed by quantification of the dissolved solute.
Apparatus:
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of monobutyl itaconate to a known volume of the desired solvent in a sealed vial.
-
Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check for the presence of undissolved solid.
-
Once equilibrium is reached, centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of monobutyl itaconate in the diluted solution using a validated HPLC method with a standard calibration curve.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Applications in Drug Development
The unique physicochemical properties of monobutyl itaconate make it an attractive molecule for various applications in drug development, primarily leveraging its anti-inflammatory and polymerizable nature.
-
Prodrug Strategy: Monobutyl itaconate can act as a cell-permeable prodrug of itaconic acid. The ester group enhances its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, esterases can hydrolyze the ester, releasing itaconic acid, which is known to have immunomodulatory effects[7][13].
-
Functional Monomer for Drug Delivery Systems: The polymerizable vinyl group allows for the incorporation of monobutyl itaconate into polymer backbones for the creation of drug delivery vehicles such as microparticles and hydrogels. The carboxylic acid groups along the polymer chain can be used for drug conjugation or to modulate the swelling and degradation properties of the material.
-
Anti-inflammatory Agent: Itaconic acid and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the activation of the Nrf2 pathway[7]. This makes monobutyl itaconate a potential therapeutic agent for inflammatory diseases.
Conclusion
Monobutyl itaconate is a versatile molecule with a rich chemistry and significant potential in both material science and pharmacology. Its well-defined physicochemical characteristics, including its thermal properties, solubility, and reactivity, provide a solid foundation for its rational design and application in advanced materials and therapeutic systems. As research into bio-based molecules continues to expand, a thorough understanding of the fundamental properties of compounds like monobutyl itaconate will be crucial for unlocking their full potential. This guide serves as a comprehensive resource to aid in that endeavor, providing the necessary technical details and practical insights for researchers and developers in the field.
References
- Google Patents. (1969). US3484478A - Synthesis of monoesters of itaconic acid.
-
Royal Society of Chemistry. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst system. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: Kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40 /MCF catalyst system. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Discovery of Orally Available Prodrugs of Itaconate and Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic overview on aza-Michael addition on poly(butylene-itaconate). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Itaconate: A Potent Macrophage Immunomodulator. Retrieved from [Link]
-
ACS Publications. (2021). One-Step Synthesis of 4-Octyl Itaconate through the Structure Control of Lipase. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0002092). Retrieved from [Link]
-
PubChem. (n.d.). Itaconic acid mono-n-butyl ester. Retrieved from [Link]
-
ACS Publications. (2021). One-Step Synthesis of 4-Octyl Itaconate through the Structure Control of Lipase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and polymerization of amphiphilic itaconate monomer and some properties of the polymer. Retrieved from [Link]
-
PubMed Central. (2020). Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Thermal proteome profiling of itaconate interactome in macrophages. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Thermal-Stability Study of Polybutylene Itaconate Modified with Divinyl Benzene and Glycerol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
Boron Molecular. (n.d.). Mono-butyl itaconate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0002092). Retrieved from [Link]
-
LabSolutions. (n.d.). Monoethyl Itaconate. Retrieved from [Link]
-
Wikipedia. (n.d.). Itaconic acid. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000137 - Itaconic Acid. Retrieved from [Link]
Sources
- 1. Itaconic acid mono-n-butyl ester | C9H14O4 | CID 21225726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monobutyl Itaconate | 6439-57-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Monobutyl Itaconate | 6439-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. US3484478A - Synthesis of monoesters of itaconic acid - Google Patents [patents.google.com]
- 5. Monobutyl Itaconate , >95.0%(GC) , 6439-57-2 - CookeChem [cookechem.com]
- 6. Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Michael Addition [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
